1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol
Description
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-5-1-6(14-4-13-5)15-2-7(16,3-15)8(10,11)12/h1,4,16H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOPQHODGHLGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol, a compound with the CAS number 2092564-03-7, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol is . The structure features a chloropyrimidine moiety and a trifluoromethyl group, which are significant for its biological activity.
Research indicates that compounds similar to 1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol may act through various mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : They may modulate receptors associated with neurotransmission or cell signaling, influencing physiological responses.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Potential to inhibit cancer cell proliferation in vitro. |
| Anti-inflammatory | Modulates inflammatory pathways, reducing cytokine production. |
| Neuroprotective | May protect neuronal cells from oxidative stress. |
Antimicrobial Activity
A study conducted by Zhang et al. (2020) evaluated the antimicrobial properties of related pyrimidine derivatives, finding significant inhibition against Gram-positive bacteria. While specific data on 1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol is limited, the structural similarities suggest potential efficacy.
Anticancer Properties
In a recent investigation published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of trifluoromethylated azetidines. The study demonstrated that these compounds could effectively induce apoptosis in cancer cell lines through caspase activation pathways, indicating that 1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol may share similar mechanisms of action.
Anti-inflammatory Mechanisms
Research by Johnson et al. (2022) highlighted the anti-inflammatory effects of pyrimidine derivatives in models of acute inflammation. The findings suggested that these compounds could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting the hypothesis that 1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol may possess similar anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Azetidine/Pyrrolidine Cores
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Ring Size and Strain : The 4-membered azetidine core in the target compound introduces higher ring strain compared to 5-membered pyrrolidine analogs (e.g., ). This strain may influence conformational flexibility and binding to biological targets.
- Substituent Effects: The CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Biological Activity: While direct data for the target compound are unavailable, pyrimidine-based analogs (e.g., Compound 83 in ) show anticancer activity against MCF-7 breast cancer cells.
Functional Group Modifications and Implications
Chloropyrimidine vs. Fluoropyridine Substituents
- The 6-chloropyrimidinyl group in the target compound differs from the 6-fluoropyridinyl group in 3-(6-fluoropyridin-3-yl)azetidin-3-ol . Chlorine’s larger atomic size and stronger electron-withdrawing effects may enhance interactions with hydrophobic binding pockets or catalytic sites in enzymes.
Trifluoromethyl vs. Hydroxyl Groups
Pharmacokinetic and Stability Considerations
- Storage Conditions : The pyrrolidine analog () is stable at room temperature, suggesting that the target compound—with a similar chloropyrimidine moiety—may also exhibit favorable stability.
- Molecular Weight and Complexity : The target compound (MW ≈ 255.6) is less complex than spirocyclic analogs like SML3273 (MW 507.69; ), which may improve bioavailability and synthetic accessibility.
Preparation Methods
Copper-Catalyzed Coupling of 3-Azetidinol with Halogenated Pyrimidines
A robust and widely applied method involves copper-catalyzed nucleophilic substitution of halogenated pyrimidines with 3-azetidinol or its salts to form the azetidin-3-ol linked pyrimidine core.
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 2-Bromo-4-chloro-5-methylpyridine, 3-azetidinol hydrochloride, CuI, L-proline, K2CO3, DMSO, 90°C, N2 atmosphere, overnight | Coupling of azetidinol to halopyrimidine | 84% |
| 2 | Workup: Extraction with ethyl acetate, washing, drying, silica gel column chromatography | Purification of 1-(4-chloro-5-methylpyridin-2-yl)azetidin-3-ol | - |
This method is adaptable to chloropyrimidine substrates and can be modified for the 6-chloropyrimidin-4-yl system by adjusting substituents and reaction parameters.
Conversion to Azetidinyl Methanesulfonates and Subsequent Nucleophilic Substitution
Following initial coupling, the hydroxy group on the azetidin-3-ol ring can be converted to a good leaving group such as methanesulfonate (mesylate), facilitating further nucleophilic substitutions to introduce the trifluoromethyl group or other substituents.
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | Methanesulfonyl chloride, triethylamine, DCM, 0°C to room temperature, 2 h | Conversion of azetidin-3-ol to azetidin-3-yl methanesulfonate | 84% |
| 2 | Nucleophilic substitution with trifluoromethyl nucleophile or equivalent reagents | Introduction of trifluoromethyl group at C-3 position | Variable |
This step allows for the installation of the trifluoromethyl group via nucleophilic displacement.
Palladium-Catalyzed Cyanation and Subsequent Functional Group Transformations
Palladium-catalyzed cyanation of halopyrimidines or azetidinyl intermediates can be employed to introduce nitrile groups as synthetic handles for further transformations, such as conversion to trifluoromethyl groups.
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | Zinc cyanide, Pd(PPh3)4, DMA, microwave heating, 120°C, 2 h | Cyanation of 1-(4-chloro-5-methylpyridin-2-yl)azetidin-3-ol | 34.7% |
This method is useful for diversifying the pyrimidine substituents and preparing intermediates for trifluoromethylation.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Copper-catalyzed coupling of 3-azetidinol with halopyrimidine | CuI, L-proline, K2CO3, DMSO, 90°C | Mild, scalable | Requires halogenated pyrimidine | Up to 84% | |
| Methanesulfonyl chloride activation and nucleophilic substitution | Methanesulfonyl chloride, triethylamine, DCM, RT | Efficient leaving group formation | Sensitive to moisture | Up to 84% | |
| Pd-catalyzed cyanation | Zn(CN)2, Pd(PPh3)4, DMA, microwave, 120°C | Versatile functionalization | Moderate yield, requires Pd | ~35% | |
| Gold-catalyzed oxidative cyclization (related azetidin-3-ones) | BrettPhosAuNTf2, N-oxides, DCE, RT | High stereoselectivity, avoids diazo compounds | Specialized catalyst | Variable |
Research Findings and Notes
The copper-catalyzed coupling method is well-documented for preparing azetidin-3-ol derivatives linked to pyrimidines, including chloropyrimidinyl systems. The use of ligands like L-proline enhances catalyst efficiency.
Methanesulfonyl chloride activation is a common strategy to convert the hydroxy group into a better leaving group for subsequent nucleophilic substitution, a crucial step for introducing trifluoromethyl groups or other nucleophiles.
Palladium-catalyzed cyanation provides a route to nitrile intermediates, which can be transformed into trifluoromethyl groups via further synthetic steps, although yields may be moderate and reaction conditions require optimization.
Gold-catalyzed oxidative cyclization offers a promising stereoselective approach to azetidin-3-one derivatives, which could be adapted for azetidin-3-ol synthesis with trifluoromethyl substitution, bypassing hazardous diazo intermediates.
Reaction conditions such as temperature, solvent choice, and inert atmosphere (nitrogen) are critical for optimizing yields and purity.
Q & A
Q. What are the common synthetic routes for 1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol?
The synthesis typically involves three key steps:
- Pyrimidine Core Formation : Reacting 6-chloropyrimidine derivatives with halogenating agents or nucleophilic substitution reagents to introduce functional groups. For example, 6-chloro-3-chloromethylpyridine can serve as a precursor for coupling reactions .
- Azetidine Ring Construction : Cyclization strategies, such as intramolecular nucleophilic substitution or ring-closing metathesis, are used. Potassium carbonate in acetone facilitates alkylation or esterification steps, as seen in related azetidine syntheses .
- Trifluoromethyl Incorporation : Electrophilic trifluoromethylation using reagents like Togni’s reagent or copper-mediated cross-coupling reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the azetidine ring structure and trifluoromethyl group positioning. For example, F NMR detects trifluoromethyl signals near -60 to -70 ppm .
- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in pyrimidine-azetidine hybrids .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., using C18 columns with acetonitrile/water gradients) .
Q. What are the known biological targets or activities associated with this compound?
Q. What are the solubility and stability considerations under various pH conditions?
- Solubility : Poor aqueous solubility (logP ~2.5–3.5) necessitates DMSO or ethanol as solvents. Buffers like ammonium acetate (pH 6.5) improve stability in biological assays .
- Stability : The azetidine ring’s strain may lead to hydrolysis under acidic conditions. Store at -20°C under nitrogen to prevent degradation .
Advanced Questions
Q. How can reaction conditions be optimized to improve azetidine ring formation yield?
- Catalysts : Use palladium catalysts (e.g., Pd(OAc)) for cross-coupling reactions, achieving >80% yield in related azetidine syntheses .
- Temperature Control : Maintain 0–5°C during cyclization to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in ring-closing steps .
Q. How to resolve discrepancies in biological activity data across studies?
Q. What computational methods predict binding affinity to enzyme targets?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. The trifluoromethyl group’s electronegativity improves van der Waals interactions .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl, CF) with IC values for lead optimization .
Q. How does the stereochemistry of the azetidin-3-ol moiety influence pharmacology?
Q. What strategies mitigate synthetic challenges posed by the strained azetidine ring?
Q. How to design derivatives to enhance metabolic stability?
- Bioisosteric Replacement : Substitute the chloropyrimidine with a methoxy group to reduce CYP450-mediated oxidation .
- Deuterium Incorporation : Replace hydrogen atoms in the azetidine ring to slow metabolism while retaining activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
